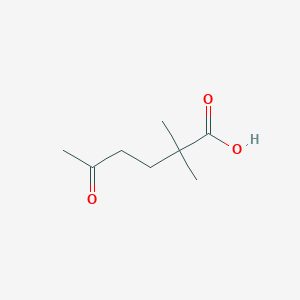

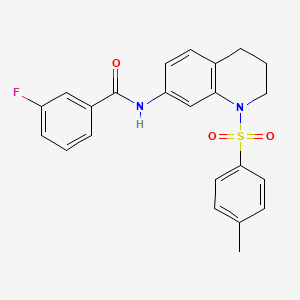

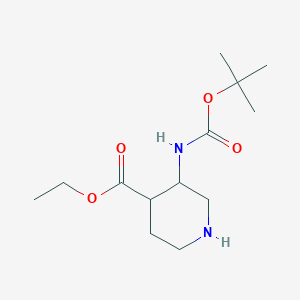

![molecular formula C21H21ClN4O B2486480 4-bencil-1-[1-(3-clorofenil)-1H-1,2,3-triazol-4-carbonil]piperidina CAS No. 951602-27-0](/img/structure/B2486480.png)

4-bencil-1-[1-(3-clorofenil)-1H-1,2,3-triazol-4-carbonil]piperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound belongs to a class of compounds that often exhibit significant biological activity and are of interest for their potential applications in medicinal chemistry. Such compounds are typically synthesized through complex organic reactions and analyzed for their structural and chemical properties.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step organic reactions, including condensation, nucleophilic addition, and cyclization processes. For example, the synthesis of related compounds has been achieved through methods like the Schotten-Boumann reaction and various condensation reactions in organic solvents (Shahana & Yardily, 2020).

Molecular Structure Analysis

Crystallographic and spectroscopic techniques, such as X-ray crystallography, FT-IR, NMR, and mass spectrometry, are essential tools for determining the molecular structure of these compounds. For instance, the crystal structure of a related compound, "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol," was elucidated through X-ray crystallography, confirming its monoclinic space group and providing insights into its molecular conformation (Benakaprasad et al., 2007).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and additions, influenced by the presence of functional groups like chlorophenyl, triazolyl, and methanone. The reactivity towards sulfur- and oxygen-containing nucleophiles has been explored, demonstrating the potential for further functionalization and modification of the molecular structure (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For example, "Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone)" provides detailed analysis of the physical properties, including halogen bonding and crystalline structure, of a closely related compound (Hassanain et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are influenced by the compound's structure. Studies on related compounds have investigated their reactivity with nucleophiles, photochemical properties, and potential as intermediates for further chemical transformations. For instance, research into the reactivity of benzophenone derivatives with diphenyldiazomethane revealed insights into the effects of chloro substituents on addition modes, indicating the nuanced chemical behavior of these compounds (Oshima & Nagai, 1988).

Aplicaciones Científicas De Investigación

- Actividad antiproliferativa en la investigación del cáncer Algunos derivados de este compuesto han sido evaluados por sus efectos antiproliferativos contra varias líneas celulares humanas. Estos hallazgos sugieren posibles aplicaciones en la investigación del cáncer.

- El grupo bencil-piperidina, que está presente en este compuesto, juega un papel crucial en la inhibición de los receptores de colinesterasa. Específicamente, se une bien al sitio catalítico de la acetilcolinesterasa (AChE), interactuando con aminoácidos como Trp84, Trp279, Phe330 y Phe331. Este mecanismo de inhibición es relevante en el contexto de las enfermedades neurodegenerativas y el desarrollo de fármacos .

Inhibición de la colinesterasa

Colecciones químicas raras y únicas

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological and pharmaceutical activities . .

Mode of Action

Many piperidine derivatives have been found to interact with various receptors and enzymes, leading to changes in cellular processes .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Piperidine derivatives have been found to influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The piperidine moiety is widely employed in drugs due to its favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .

Análisis Bioquímico

Biochemical Properties

4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The interaction with PKB is particularly important as it can influence the phosphorylation of several substrates, including glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and the mammalian target of rapamycin (mTOR), thereby affecting various cellular processes .

Cellular Effects

The effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the PI3K-Akt-mTOR signaling pathway, which is crucial for cell proliferation, protein synthesis, and survival . Additionally, it has been reported to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell fate decisions .

Molecular Mechanism

At the molecular level, 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PKB, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s ability to inhibit PKB is attributed to its structural compatibility with the ATP-binding site of the kinase, thereby blocking ATP access and kinase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of PKB activity and prolonged effects on cell proliferation and survival .

Dosage Effects in Animal Models

The effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PKB activity and reduce tumor growth in xenograft models . At higher doses, toxic effects such as weight loss and organ toxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Additionally, its distribution within cells is influenced by its interactions with intracellular transporters and binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with PKB and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

(4-benzylpiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c22-18-7-4-8-19(14-18)26-15-20(23-24-26)21(27)25-11-9-17(10-12-25)13-16-5-2-1-3-6-16/h1-8,14-15,17H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRHTKJQZFRRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

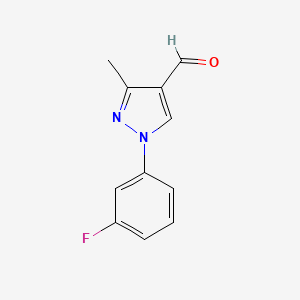

![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2486401.png)

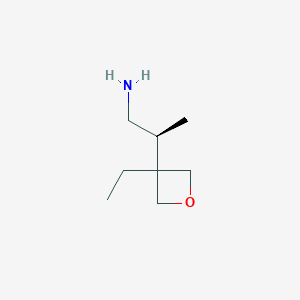

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)

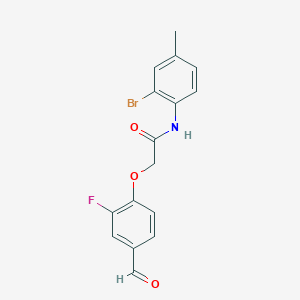

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)

![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)